

A Comprehensive Technical Guide to the Physical Properties of 3,4-Difluorobenzylamine

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 3,4-Difluorobenzylamine

Cat. No.: B1330328

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed overview of the core physical properties of **3,4-Difluorobenzylamine**. The information herein is curated for researchers, scientists, and professionals in the field of drug development who utilize this compound as a versatile building block in the synthesis of novel therapeutic agents. Its unique fluorinated structure often imparts desirable characteristics to target molecules, making a thorough understanding of its physical properties essential for its effective application.[\[1\]](#)

Core Physical and Chemical Data

3,4-Difluorobenzylamine is a substituted aromatic amine that presents as a clear, colorless to light yellow or brown liquid at room temperature.[\[1\]](#)[\[2\]](#)[\[3\]](#) Its key physical and chemical identifiers are summarized below.

Property	Value	Source(s)
Molecular Formula	C ₇ H ₇ F ₂ N	[1] [2] [3] [4] [5] [6]
Molecular Weight	143.13 g/mol	[2] [3] [4] [5]
CAS Number	72235-53-1	[2] [4]
Appearance	Clear colorless to yellow liquid	[2] [3]
Boiling Point	~179 °C (rough estimate)	[2] [3]
Density	1.21 g/mL at 25 °C	[2] [3] [4]
Refractive Index (n _{20/D})	1.493	[2] [3] [4]
Flash Point	79 °C (174.2 °F) - closed cup	[4]
Solubility	Soluble in organic solvents.	[7]
pKa	8.75 ± 0.10 (Predicted)	[2] [3]

Experimental Protocols for Property Determination

Accurate determination of physical properties is crucial for the successful design and execution of synthetic routes and for ensuring the purity of the final compounds. The following are detailed, generalized experimental protocols for measuring the key physical properties of liquid compounds like **3,4-Difluorobenzylamine**.

Determination of Boiling Point

The boiling point is a fundamental physical property that is indicative of a liquid's volatility and purity.

Apparatus:

- Thiele tube or similar heating apparatus
- Thermometer
- Capillary tube (sealed at one end)

- Small test tube
- Heat source (e.g., Bunsen burner or heating mantle)
- Liquid paraffin or other suitable heating bath liquid

Procedure:

- A small amount of **3,4-Difluorobenzylamine** is placed into the small test tube.
- The capillary tube, with its open end downwards, is placed into the test tube containing the sample.
- The test tube is attached to the thermometer, ensuring the sample is level with the thermometer bulb.
- The assembly is then immersed in the heating bath of the Thiele tube.[\[8\]](#)
- The apparatus is heated gently. As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.[\[8\]](#)
- The heating is discontinued when a continuous and rapid stream of bubbles is observed.
- The temperature at which the liquid just begins to enter the capillary tube upon cooling is recorded as the boiling point.[\[8\]](#)

Determination of Density

Density is a measure of mass per unit volume and is an important parameter for reagent handling and reaction stoichiometry.

Apparatus:

- Pycnometer or a graduated cylinder and an analytical balance
- Constant temperature water bath

Procedure:

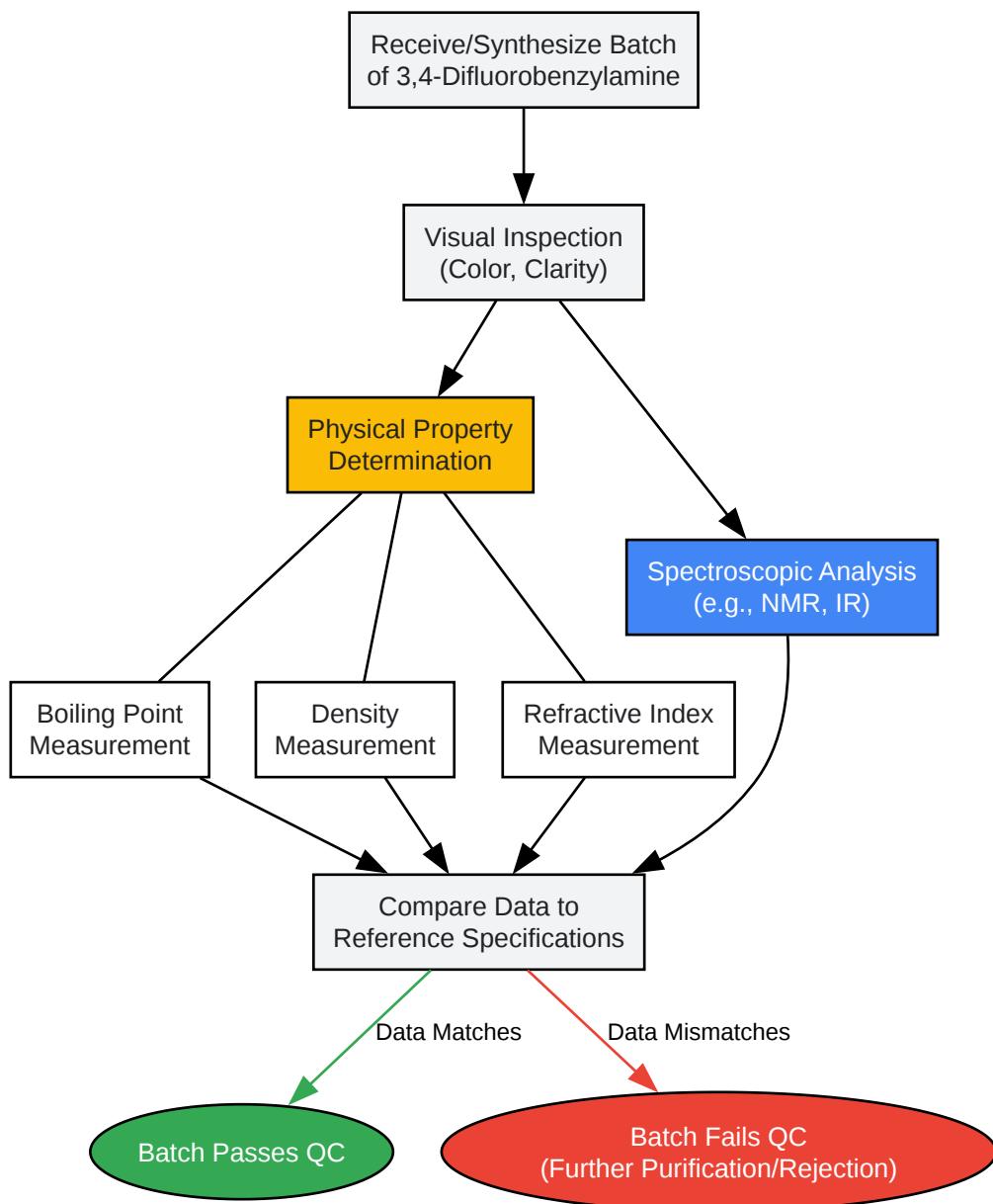
- The mass of a clean, dry pycnometer or graduated cylinder is accurately measured using an analytical balance.[9][10]
- The vessel is filled with a known volume of **3,4-Difluorobenzylamine**.[9][10]
- The filled vessel is then placed in a constant temperature water bath (e.g., at 25 °C) to allow for thermal equilibration.
- The mass of the vessel containing the liquid is measured.[9][10]
- The density is calculated by dividing the mass of the liquid by its volume.[9] It is advisable to repeat the measurement multiple times and calculate an average to ensure accuracy.[9]

Determination of Refractive Index

The refractive index is a dimensionless number that describes how light propagates through a substance and is a sensitive measure of purity.

Apparatus:

- Abbe refractometer
- Constant temperature water bath


Procedure:

- The Abbe refractometer is calibrated using a standard liquid with a known refractive index.
- The prisms of the refractometer are cleaned with a suitable solvent (e.g., ethanol or acetone) and allowed to dry completely.
- A few drops of **3,4-Difluorobenzylamine** are placed on the surface of the prism.
- The prisms are closed and the instrument is allowed to equilibrate to the desired temperature (e.g., 20 °C) using the connected water bath.
- The light source is switched on and the eyepiece is adjusted until the crosshairs are in focus.

- The adjustment knob is turned until the boundary between the light and dark fields is sharp and coincides with the crosshairs.
- The refractive index is read directly from the instrument's scale.

Logical Workflow for Quality Control of 3,4-Difluorobenzylamine

The following diagram illustrates a typical workflow for the quality control assessment of a newly synthesized or procured batch of **3,4-Difluorobenzylamine**, ensuring it meets the required specifications for use in research and development.

[Click to download full resolution via product page](#)

Caption: Quality Control Workflow for **3,4-Difluorobenzylamine**.

Applications in Synthesis

3,4-Difluorobenzylamine serves as a key intermediate in the synthesis of a variety of complex organic molecules. Its amine group allows for participation in numerous chemical reactions, such as nucleophilic substitutions and coupling reactions.^[1] Notably, it has been utilized in the preparation of pharmacologically relevant compounds. The presence of the difluoro-substituted

phenyl ring can enhance the biological activity and metabolic stability of drug candidates, making it a valuable component in the field of drug discovery and development.[1]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. chemimpex.com [chemimpex.com]
- 2. 3,4-Difluorobenzylamine Seven Chongqing Chemdad Co. , Ltd [chemdad.com]
- 3. 3,4-Difluorobenzylamine | 72235-53-1 [chemicalbook.com]
- 4. 3,4-Difluorobenzylamine 98 72235-53-1 [sigmaaldrich.com]
- 5. 3,4-Difluorobenzylamine | C7H7F2N | CID 123572 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 3,4-Difluorobenzylamine, 95%, Thermo Scientific™ | Fisher Scientific [fishersci.ca]
- 7. aosc.in [aosc.in]
- 8. vijaynazare.weebly.com [vijaynazare.weebly.com]
- 9. Experiments to determine density of liquid apparatus method calculation density bottle burette measuring cylinder balance IGCSE/GCSE Physics revision notes [docbrown.info]
- 10. akbis.gantep.edu.tr [akbis.gantep.edu.tr]
- To cite this document: BenchChem. [A Comprehensive Technical Guide to the Physical Properties of 3,4-Difluorobenzylamine]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1330328#3-4-difluorobenzylamine-physical-properties>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com